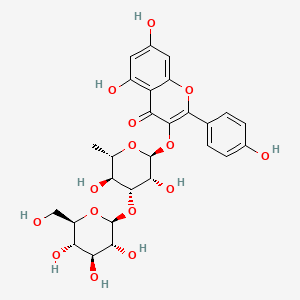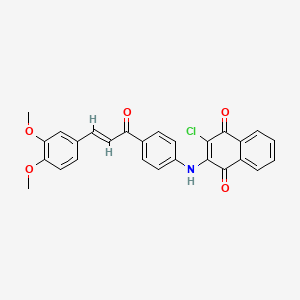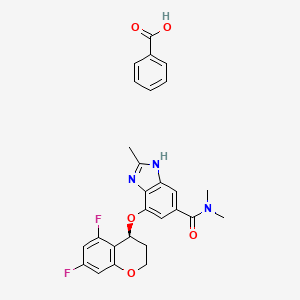
Tegoprazan (Benzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tegoprazan (Benzoate) is a novel therapeutic compound developed for the treatment of acid-related gastrointestinal diseases. It is a potent and highly selective potassium-competitive acid blocker, which means it inhibits gastric acid secretion by blocking the potassium channels in the stomach lining. This compound is known for its rapid onset of action and prolonged control of gastric acidity, making it effective in managing conditions such as gastroesophageal reflux disease and peptic ulcers .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tegoprazan (Benzoate) involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route typically includes the following steps:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups such as fluorine and nitrogen through halogenation and amination reactions.
- Final purification and crystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of Tegoprazan (Benzoate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials and reagents.
- Control of reaction temperature, pressure, and time to maximize yield.
- Implementation of purification techniques such as recrystallization and chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions: Tegoprazan (Benzoate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, typically using reagents such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated products .
科学的研究の応用
Tegoprazan (Benzoate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of potassium-competitive acid blockers and their interactions with gastric acid secretion pathways.
Biology: Investigated for its effects on gut microbiota and its potential role in modulating gut barrier function and intestinal health.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating acid-related gastrointestinal diseases such as gastroesophageal reflux disease and peptic ulcers.
作用機序
Tegoprazan (Benzoate) works by competitively inhibiting the potassium channels in the gastric parietal cells, which are responsible for secreting hydrochloric acid. This inhibition reduces the production of gastric acid, thereby alleviating symptoms of acid-related diseases. The compound’s mechanism of action is distinct from that of proton pump inhibitors, as it does not require conversion into an active form and can directly inhibit the H+/K±ATPase enzyme in a reversible and potassium-competitive manner .
類似化合物との比較
Tegoprazan (Benzoate) is part of a class of compounds known as potassium-competitive acid blockers. Similar compounds include:
Vonoprazan: Another potassium-competitive acid blocker with similar efficacy but different pharmacokinetic properties.
Fexuprazan: A newer compound under development with potential advantages in terms of onset of action and duration of effect.
Tenatoprazole: A long-acting proton pump inhibitor with a different mechanism of action but similar therapeutic applications.
Uniqueness: Tegoprazan (Benzoate) stands out due to its rapid onset of action, prolonged control of gastric acidity, and ability to maintain efficacy independent of food intake. These properties make it a promising candidate for the treatment of acid-related gastrointestinal diseases .
特性
分子式 |
C27H25F2N3O5 |
|---|---|
分子量 |
509.5 g/mol |
IUPAC名 |
benzoic acid;7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C20H19F2N3O3.C7H6O2/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16;8-7(9)6-4-2-1-3-5-6/h6-9,15H,4-5H2,1-3H3,(H,23,24);1-5H,(H,8,9)/t15-;/m0./s1 |
InChIキー |
QFAGJBLCTNHIKT-RSAXXLAASA-N |
異性体SMILES |
CC1=NC2=C(N1)C=C(C=C2O[C@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C.C1=CC=C(C=C1)C(=O)O |
正規SMILES |
CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C.C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


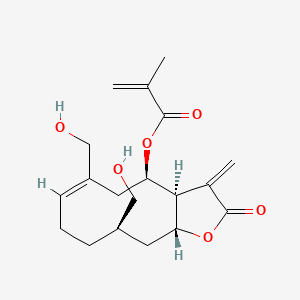
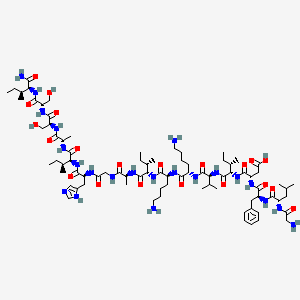
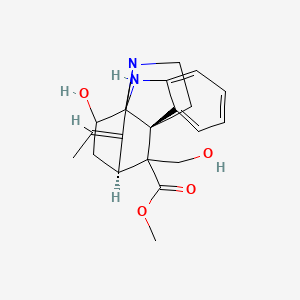



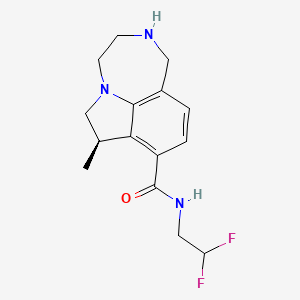
![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)

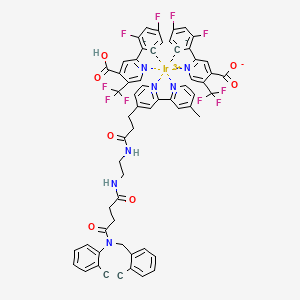
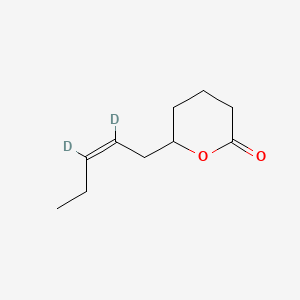
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)
